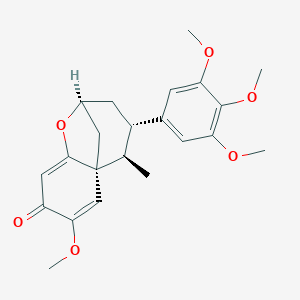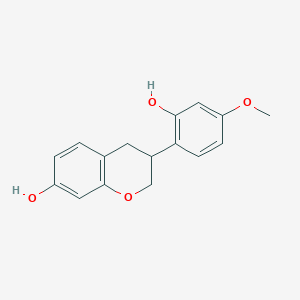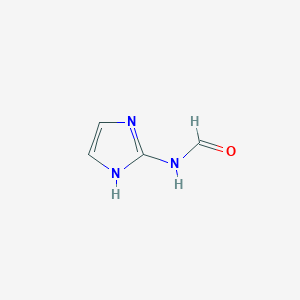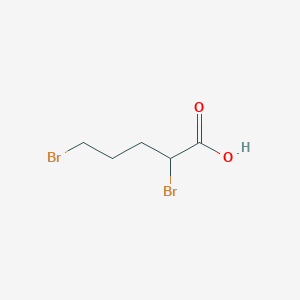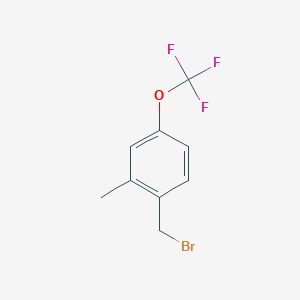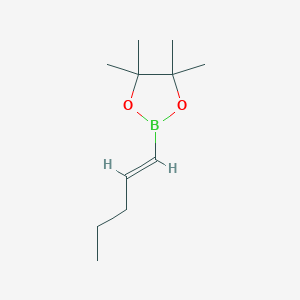
(E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
(E)-4,4,5,5-Tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane is a chemical compound used in various organic reactions and synthesis processes. Its properties and applications have been studied in different research contexts.
Synthesis Analysis
The synthesis of related dioxaborolane compounds involves reactions under specific conditions, often including the use of a nitrogen atmosphere and tetrahydrofuran as a solvent. For example, 4,4,5,5-Tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane was prepared using a similar method (Li & Wang, 2016).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by specific conformation and bond angles. For instance, in some derivatives, the dioxaborolane ring adopts a twisted conformation, and its plane is inclined at certain angles to adjacent rings (Li & Wang, 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, depending on their structural configuration. Their reactivity can be influenced by the orientation of functional groups and the electronic properties of the molecule. Studies have shown different reactivities in compounds with slight structural variations, suggesting a correlation between molecular structure and chemical behavior (Sopková-de Oliveira Santos et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as boiling points and solubility, are determined by their molecular structure. For example, specific derivatives are characterized by low boiling points and solubility in common organic solvents (Ramachandran & Gagare, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the molecular structure. The presence of the dioxaborolane ring imparts certain unique chemical characteristics, making these compounds suitable for specific organic synthesis applications (Fandrick et al., 2012).
Applications De Recherche Scientifique
Synthesis of Biologically Active Derivatives : This compound is used as a building block for synthesizing biologically active derivatives, such as the retinoid agonist disila-bexarotene. This demonstrates its potential in drug development (Büttner et al., 2007).
Synthesis and Structural Studies : It serves as a raw substitute material for synthesizing various organic compounds, contributing to the study of molecular structures and properties (Liao et al., 2022).
Electron Transport Material Synthesis : The compound is used in the synthesis of materials like BPyTP-2, which are important for electron transport, indicating its role in developing new materials for electronic applications (Zha Xiangdong et al., 2017).
Stereoconvergent Reactions : It is involved in stereoconvergent reactions with aldehydes, leading to syn-aldols, which are important in stereoselective syntheses of alcohols (Hoffmann et al., 1987).
Preparation of Homoallylic Alcohols and Amines : This compound acts as an allylating agent in the preparation of homoallylic alcohols and amines, showing its utility in organic synthesis (Ramachandran & Gagare, 2010).
Synthesis of Conjugated Polyenes : It is a potential intermediate for synthesizing conjugated polyenes, which are new materials for LCD technology and are being explored for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Detection of Hydrogen Peroxide in Cells : Derivatives of this compound have been used to develop probes for the detection of hydrogen peroxide in living cells, indicating its application in biological and medical research (Nie et al., 2020).
Serine Protease Inhibition : Some derivatives show inhibitory activity against serine proteases including thrombin, making them relevant in medicinal chemistry (Spencer et al., 2002).
Solar Cell Applications : It's used in the synthesis of low band gap polymers for organic solar cell applications, demonstrating its importance in renewable energy research (Meena et al., 2018).
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-pent-1-enyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h8-9H,6-7H2,1-5H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIHEZMTQOARIK-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570091 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-pent-1-en-1-yl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane | |
CAS RN |
161395-96-6 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-pent-1-en-1-yl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)





